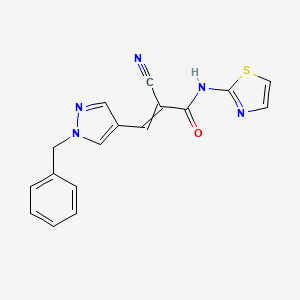

3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

The compound 3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide (hereafter referred to as Compound A) is a synthetic acrylonitrile derivative featuring a pyrazole core substituted with a benzyl group and a thiazole-2-yl carboxamide moiety. Its molecular formula is C₁₉H₁₆N₄OS (calculated molecular weight: 364.42 g/mol). The structure combines a pyrazole ring (known for its role in medicinal chemistry as a bioisostere for amide groups) with a thiazole moiety (a heterocycle frequently associated with antitumor and antimicrobial activity). The α,β-unsaturated cyanoenamide group is a critical pharmacophore, enabling interactions with biological targets through Michael addition or hydrogen bonding.

Properties

IUPAC Name |

3-(1-benzylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c18-9-15(16(23)21-17-19-6-7-24-17)8-14-10-20-22(12-14)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJNGPMLGFMJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

The molecular formula for this compound is with a molecular weight of approximately 320.36 g/mol. Its structure includes a pyrazole ring, a thiazole moiety, and a cyano group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.36 g/mol |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route generally includes the formation of the pyrazole and thiazole rings followed by the introduction of the cyano group.

Biological Activity

Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory activities. Below are key findings from various studies:

Antitumor Activity

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death. For instance, one study reported that the compound effectively inhibited cell proliferation in breast cancer cell lines with an IC50 value of 15 µM .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In particular, it exhibited potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

Anti-inflammatory Effects

In animal models, the compound significantly reduced inflammation markers in induced arthritis models. It was found to lower levels of TNF-alpha and IL-6, key cytokines involved in inflammatory responses .

Case Studies

Several case studies illustrate the efficacy of this compound in different biological contexts:

- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .

- Bacterial Infection Model : In a murine model of bacterial infection, administration of the compound led to a significant reduction in bacterial load and improved survival rates compared to control groups .

- Arthritis Model : In a collagen-induced arthritis model, treatment with the compound resulted in reduced joint swelling and histological improvements in joint architecture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Enamine Ltd’s Building Blocks Catalogue

The Enamine Ltd catalogue lists several compounds with structural similarities to Compound A , enabling a comparative analysis of substituent effects:

Key Observations:

Substituent Effects on Pyrazole/Indole Core: Compound A uses a pyrazole ring with a benzyl group, while Compound 7b replaces pyrazole with indole. The benzyl group in Compound A may increase lipophilicity compared to simpler alkyl substituents, influencing membrane permeability.

Thiazole Modifications :

- Compound A has an unsubstituted thiazol-2-yl amide, whereas EN300-266053 and Compound 7b feature thiazoles with pyridinyl or chlorobenzyl groups. Chlorobenzyl substitution (as in 7b ) enhances steric bulk and electron-withdrawing effects, which may improve target selectivity.

Electron-Deficient Moieties: The cyanoenamide group is conserved across all compounds, suggesting its role as a Michael acceptor or hydrogen-bonding motif. EN300-265983 introduces a nitro group, which could modulate redox properties or metabolic stability.

Physicochemical and Computational Insights

- Lipophilicity (LogP) : Compound A (estimated LogP = 3.1) is less lipophilic than EN300-265983 (LogP ≈ 4.2 due to trifluoromethyl and nitro groups), suggesting differences in bioavailability.

- Electrostatic Potential Maps: Software like Multiwfn could analyze charge distribution, revealing that the cyano group in Compound A acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated system for nucleophilic attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.